Diethyl (3,4,5-trimethoxybenzoyl)malonate
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Overview
Description
Diethyl (3,4,5-trimethoxybenzoyl)malonate is an organic compound with the molecular formula C17H22O8 and a molecular weight of 354.36 g/mol . It is a derivative of malonic acid and is characterized by the presence of three methoxy groups attached to a benzoyl ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (3,4,5-trimethoxybenzoyl)malonate can be synthesized through the esterification of 3,4,5-trimethoxybenzoic acid with diethyl malonate. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high-quality product .
Chemical Reactions Analysis
Types of Reactions
Diethyl (3,4,5-trimethoxybenzoyl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups on the benzoyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of diethyl (3,4,5-trimethoxybenzyl)malonate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl (3,4,5-trimethoxybenzoyl)malonate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of diethyl (3,4,5-trimethoxybenzoyl)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The presence of methoxy groups enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- Diethyl malonate
- 3,4,5-Trimethoxybenzoic acid
- Diethyl (3,4,5-trimethoxybenzyl)malonate
Uniqueness
Diethyl (3,4,5-trimethoxybenzoyl)malonate is unique due to the presence of both the malonate and trimethoxybenzoyl moieties. This combination imparts distinct chemical properties, such as increased reactivity and specificity in biochemical interactions, making it valuable for various research and industrial applications .
Properties
CAS No. |
7478-67-3 |
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Molecular Formula |
C17H22O8 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
diethyl 2-(3,4,5-trimethoxybenzoyl)propanedioate |
InChI |
InChI=1S/C17H22O8/c1-6-24-16(19)13(17(20)25-7-2)14(18)10-8-11(21-3)15(23-5)12(9-10)22-4/h8-9,13H,6-7H2,1-5H3 |
InChI Key |
FJBSMQDCNWGUEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC(=C(C(=C1)OC)OC)OC)C(=O)OCC |
Origin of Product |
United States |
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